1-benzylazetidine-3,3-dicarboxylic Acid
Overview
Description
1-benzylazetidine-3,3-dicarboxylic Acid is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzylazetidine-3,3-dicarboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of epichlorohydrin with benzhydrylamine to form 1-benzhydrylazetidine-3-ol, which can then be further functionalized to yield this compound . The reaction conditions often require the use of bases such as triethylamine and solvents like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, with considerations for reaction optimization, yield improvement, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-benzylazetidine-3,3-dicarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzylazetidine-3,3-dicarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzylazetidine-3,3-dicarboxylic Acid involves its interaction with molecular targets through its functional groups. The ring strain in the azetidine ring makes it reactive, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic Acid: Another azetidine derivative with different functional groups.
1-benzylazetidine-3-ol: A closely related compound with a hydroxyl group instead of carboxylic acids.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different ring strain.
Uniqueness
1-benzylazetidine-3,3-dicarboxylic Acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups, which impart distinct chemical properties and reactivity compared to other azetidine derivatives.
Properties
IUPAC Name |
1-benzylazetidine-3,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDWGQLVRSTJCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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